What is the chemical structure of Sakuranin?
What is the chemical structure of Sakuranin?
An In-depth Technical Guide to the Chemical Structure of Sakuranin
Introduction
Sakuranin is a naturally occurring flavanone, a subclass of flavonoids, predominantly found in plants of the Prunus species, such as cherry trees.[1] It exists as the 5-O-glucoside of sakuranetin, its aglycone form.[1] Structurally, it is a flavanone glycoside where sakuranetin is attached to a beta-D-glucopyranosyl residue at the 5-position through a glycosidic linkage.[2][3] Sakuranin and its aglycone have garnered significant interest within the scientific community, particularly in the fields of pharmacology and drug development, due to their diverse biological activities. These activities include anticancer, anti-inflammatory, and antioxidant properties.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological signaling pathways associated with Sakuranin, tailored for researchers and professionals in drug development.
Chemical Identity and Structure
Sakuranin's core is the sakuranetin molecule, which features a classic flavanone structure: two fused rings (A and C) and a phenyl ring (B) attached at the C-2 position.[5] This is then glycosylated at the C-5 position. The key identifiers and structural details are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[2] |
| CAS Number | 529-39-5[1][2][6] |
| Molecular Formula | C₂₂H₂₄O₁₀[1][2][6][7] |
| SMILES | COC1=CC2=C(C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)C(=C1)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[2] |
| InChI Key | NEPMMBQHELYZIW-YMTXFHFDSA-N[1][2] |
Physicochemical and Spectroscopic Data
The physicochemical properties of Sakuranin are crucial for its handling, formulation, and pharmacokinetic profiling.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 448.42 g/mol | [1][2][6] |
| Melting Point | 210-212 °C | [6] |
| Boiling Point | 780.2 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.507 g/cm³ (Predicted) | [6] |
| Water Solubility | 1.12 g/L (Predicted) | [8] |
| pKa (Strongest Acidic) | 9.47 (Predicted) | [8] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of Sakuranin. While comprehensive experimental protocols for the acquisition of these spectra are detailed in primary research literature, summarized data is available.
| Spectrum Type | Data Availability |
| ¹³C NMR | A ¹³C NMR spectrum for the aglycone, sakuranetin, has been reported.[9] Public databases also list ¹³C NMR data for Sakuranin.[2] |
| Mass Spectrometry | Mass spectral data for Sakuranin is available in specialized databases.[10] |
Note: The detailed experimental parameters for the referenced spectroscopic data, such as solvent, concentration, and instrument settings, are not fully available in the aggregated search results but can be found in the cited primary literature.
Synthesis and Biosynthesis
Biosynthesis
In plants, Sakuranin is derived from the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce the flavanone naringenin. Naringenin is then methylated by the enzyme naringenin 7-O-methyltransferase (NOMT) to form sakuranetin.[11][12] In the final step, sakuranetin is glycosylated to yield Sakuranin. The biosynthetic pathway of its aglycone, sakuranetin, has been successfully engineered in microorganisms like Saccharomyces cerevisiae for de novo production from glucose.[13]
Chemical Synthesis
The chemical synthesis of Sakuranin typically involves the synthesis of its aglycone, sakuranetin, which can be prepared from the more abundant citrus flavanone, naringenin.[5] The process involves selective methylation of naringenin at the 7-hydroxyl group. Following the synthesis of sakuranetin, a glycosylation step is performed to introduce the glucose moiety at the 5-position, yielding Sakuranin.
Biological Activity and Signaling Pathways
Sakuranin has demonstrated significant potential as an anticancer agent by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[4][14]
Anticancer Activity
Research has shown that Sakuranin can inhibit the proliferation, migration, and invasion of cancer cells.[4][15] Its mechanisms of action often involve the induction of apoptosis (programmed cell death) and autophagy.
Key Signaling Pathways
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PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Sakuranin has been shown to inhibit this pathway, leading to a decrease in cancer cell viability.[4][14] It downregulates the expression of key proteins in this pathway.[14]
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p53/mTOR Pathway: In human bladder cancer cells, Sakuranin has been found to trigger autophagy by activating the p53 tumor suppressor and subsequently inhibiting the mTOR pathway.[15] This dual action helps to suppress malignant behaviors in cancer cells.[15]
Cited Experimental Protocols
The investigation of Sakuranin's biological effects relies on a variety of established experimental techniques. While full, detailed protocols are found within the primary research articles, this section outlines the purpose of key methodologies cited in the literature.
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MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It was employed to demonstrate that Sakuranin inhibits the proliferation of human oropharyngeal squamous carcinoma cells in a dose-dependent manner.[14]
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Transwell Chamber Assay: This method is used to evaluate cell migration and invasion. Studies utilized this assay to show that Sakuranin significantly inhibits these processes in cancer cells.[14]
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Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It was instrumental in revealing Sakuranin's mechanism of action by showing its effects on the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR and p53 pathways, such as p-p53, p53, p-mTOR, and mTOR.[14][15]
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Flow Cytometry (Annexin V/FITC Staining): This method is used to detect apoptotic cells. It was used to confirm that Sakuranin induces apoptosis in cancer cells.[14]
Conclusion
Sakuranin is a flavonoid glycoside with a well-defined chemical structure and promising biological activities, particularly in the realm of oncology. Its ability to modulate critical signaling pathways like PI3K/AKT/mTOR highlights its potential as a lead compound for the development of novel therapeutic agents. The established methods for its synthesis and the growing understanding of its mechanisms of action provide a solid foundation for further preclinical and clinical investigation. This technical guide summarizes the core chemical and biological information on Sakuranin, providing a valuable resource for researchers and professionals dedicated to advancing drug discovery and development.
References
- 1. Sakuranin - Wikipedia [en.wikipedia.org]
- 2. Sakuranin | C22H24O10 | CID 73607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sakuranin|lookchem [lookchem.com]
- 7. sakuranin - Wikidata [wikidata.org]
- 8. Showing Compound Sakuranin (FDB005846) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. mzCloud – Sakuranin [mzcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. sakuranetin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. De novo biosynthesis of sakuranetin from glucose by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the Anticancer Properties of Sakuranin Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sakuranin represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
